Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Physicochemical profiling Salt selection Preformulation

Imidazo[1,2-a]pyrazin-3-amine hydrochloride (CAS 56888-69-8, MW 170.60 g/mol, C6H7ClN4) is the hydrochloride salt of the 3-aminoimidazo[1,2-a]pyrazine scaffold, a privileged fused bicyclic heteroarene comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. The free base (CAS 19943-95-4, C6H6N4, MW 134.14 g/mol) exhibits computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 56.2 Ų, and one hydrogen bond donor.

Molecular Formula C6H7ClN4
Molecular Weight 170.6 g/mol
CAS No. 56888-69-8
Cat. No. B1457783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-3-amine hydrochloride
CAS56888-69-8
Molecular FormulaC6H7ClN4
Molecular Weight170.6 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)N.Cl
InChIInChI=1S/C6H6N4.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h1-4H,7H2;1H
InChIKeyHNPYUEWIVHJIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-3-amine Hydrochloride (CAS 56888-69-8): Core Scaffold Identity and Procurement Baseline


Imidazo[1,2-a]pyrazin-3-amine hydrochloride (CAS 56888-69-8, MW 170.60 g/mol, C6H7ClN4) is the hydrochloride salt of the 3-aminoimidazo[1,2-a]pyrazine scaffold, a privileged fused bicyclic heteroarene comprising a five-membered imidazole ring fused to a six-membered pyrazine ring . The free base (CAS 19943-95-4, C6H6N4, MW 134.14 g/mol) exhibits computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 56.2 Ų, and one hydrogen bond donor [1]. The hydrochloride salt form is specifically supplied at ≥97% purity by multiple vendors and is employed as a key synthetic building block for downstream functionalization at the primary amine (C3) position and at the C6, C5, and C8 positions of the heteroaryl core . The scaffold is the structural basis for marketed drugs including zolpidem and zolimidine, underscoring its broad therapeutic relevance [2].

Why Imidazo[1,2-a]pyrazin-3-amine Hydrochloride Cannot Be Casually Substituted: Salt Form, Regiochemistry, and Scaffold-Dependent Biology


Generic substitution among imidazo[1,2-a]heteroaryl-3-amine building blocks is precluded by three categories of verified differentiation. First, the salt form matters: the hydrochloride salt of 3-aminoimidazo[1,2-a]pyrazine exhibits distinct physicochemical properties (measured LogP of 1.69 for the salt versus computed XLogP3 of 0.3 for the free base [1]), directly impacting solubility, formulation behavior, and reactivity in downstream chemistry. Second, the regiochemical reactivity of the pyrazine-fused core is dictated by the position of the second endocyclic nitrogen; imidazo[1,2-a]pyrazine protonates predominantly at N-7, whereas the analogous imidazo[1,2-a]pyrimidine protonates at the bridgehead imidazo nitrogen [2], leading to divergent electrophilic aromatic substitution outcomes and cross-coupling regioselectivity [3]. Third, scaffold-level biological differentiation has been demonstrated: in antiulcer efficacy models, the imidazo[1,2-a]pyrazine derivative Sch 32651 achieved a satisfactory combined efficacy–toxicity profile that imidazo[1,2-a]pyridine analogs failed to attain [4]. These factors collectively make simple in-class interchange of this building block scientifically unsound without explicit, assay-matched comparative data.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrazin-3-amine Hydrochloride (CAS 56888-69-8) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: LogP and Ionization State Divergence Dictating Solubility and Formulation Behavior

The hydrochloride salt (CAS 56888-69-8) exhibits a measured LogP of 1.69, versus the computed XLogP3 of 0.3 for the free base (CAS 19943-95-4), a discrepancy of approximately 1.4 log units that reflects the profound impact of salt formation on the partitioning behavior of this heteroaryl amine [1]. While the free base is predicted to have low aqueous solubility and modest lipophilicity, the hydrochloride salt form enhances aqueous solubility through ionization while also showing higher apparent LogP in the specific measurement context, a combination that can be advantageous for both solution-phase chemistry and biological assay preparation . The TPSA remains constant at 56.2 Ų across both forms, but the molecular weight shifts from 134.14 (free base) to 170.60 g/mol (hydrochloride), and the hydrogen bond donor count effectively increases upon protonation of the primary amine [1].

Physicochemical profiling Salt selection Preformulation

Regioselective C6-Arylation: CMD Process Eliminates Competing C5 and C2′ Side Reactions

The 3-aminoimidazo[1,2-a]pyrazine scaffold is inherently prone to competing arylation at C5, C6, C8, and C2′ positions, which historically limited its utility in library synthesis. The concerted metalation–deprotonation (CMD) approach using Pd(OAc)₂/PPh₃/PivOH–K₂CO₃–toluene rendered exclusively C6-selective arylation, with competing C5 and C2′-arylations virtually eliminated [1]. DFT calculations for CMD C–H activation at C6, C5, C8, and C2′ sites confirmed that the energy barrier, dominated by distortion energy penalty, controls this regioselectivity [1]. In contrast, the analogous imidazo[1,2-a]pyridine scaffold under similar Pd-catalyzed conditions shows different regiochemical preferences, and imidazo[1,2-a]pyrimidine exhibits yet another protonation-driven reactivity pattern [2]. This predictable C6 selectivity is a critical synthetic differentiation: without the 3-NH₂ directing group, the regioisomeric mixture renders purification impractical at scale [1].

C–H functionalization Regioselective synthesis Pd catalysis

Protonation Site: Imidazo[1,2-a]pyrazine Protonates at N-7, Not the Imidazo Nitrogen as in Imidazo[1,2-a]pyrimidine

Multinuclear ¹H and ¹³C NMR studies established that imidazo[1,2-a]pyrazine (5) protonates predominantly at the N-7 position of the pyrazine ring, whereas the structurally analogous imidazo[1,2-a]pyrimidine (4) protonates at the bridgehead imidazo nitrogen [1]. The pKa of the parent imidazo[1,2-a]pyrazine is predicted at 4.30 ± 0.30 . This inversion of the preferred protonation site—driven by the position of the second endocyclic nitrogen in the six-membered ring—has direct consequences for electrophilic aromatic substitution regiochemistry, salt formation behavior, and hydrogen-bonding patterns in target binding [1]. The N-7 protonation of the pyrazine core contrasts with the behavior of imidazo[1,2-b]pyridazine (9) and imidazo[1,2-b][1,2,4]triazine (11), both of which protonate at the imidazo nitrogen, confirming that the pyrazine ring's electronic structure uniquely redirects protonation to the six-membered ring [1].

Protonation site NMR spectroscopy Basicity

Scaffold-Level Biological Differentiation: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine in Antiulcer Efficacy–Toxicity Profiles

In a systematic structure–activity–toxicity study, Kaminski et al. (1987) compared substituted imidazo[1,2-a]pyridines with the corresponding imidazo[1,2-a]pyrazine analog. The imidazo[1,2-a]pyrazine derivative Sch 32651, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine, exhibited a combination of gastric antisecretory and cytoprotective activity in animal models while eliminating the adverse effects observed with the prototype imidazo[1,2-a]pyridine compound Sch 28080 [1]. In contrast, the imidazo[1,2-a]pyridine lead (1) and several substituted pyridine analogs produced toxicological liabilities that precluded their advancement. Of the series evaluated, only the imidazo[1,2-a]pyrazine analog (Sch 32651) had a profile meeting all criteria for further development [1]. This represents a scaffold-level switch where the replacement of a CH group (pyridine) with a nitrogen atom (pyrazine) at the 7-position of the fused ring system both retained efficacy and resolved toxicity, a differentiation not predictable from in vitro potency data alone [1].

Antiulcer activity Structure–toxicity relationships Cytoprotection

Industrial-Scale GBB Multicomponent Synthesis: High-Yield, One-Pot Access with Sulfate Salt Isolation

The 3-aminoimidazo[1,2-a]pyrazine scaffold is accessible through the Groebke–Blackburn–Bienaymé (GBB) three-component cyclisation of 2-aminopyrazine, an aldehyde, and an isocyanide. The Novartis process development team (Baenziger, Durantie & Mathes, 2017) reported a one-pot, two-step industrial process using BF₃·MeCN (5 mol%) and trimethyl orthoformate (2 equiv) in CH₂Cl₂ at room temperature, achieving isolated yields of the corresponding sulfate salts in the range of 68–95% for electron-poor and electron-rich aryl substrates . For the specific case of p-methoxyphenyl isocyanide with 4-fluorobenzaldehyde, an excellent yield of 90% was achieved for the sulfate salt product . In comparison, the analogous GBB reaction with 2-aminopyridine (instead of 2-aminopyrazine) under identical conditions gave imidazo[1,2-a]pyridine 7 in a lower yield of 67%, demonstrating the superior reactivity of the pyrazine-derived amino heterocycle in this multicomponent process . The optimised process required no halogenated solvents and enabled isolation via sulfate salt formation with excellent purity . Critically, the commercial hydrochloride salt (CAS 56888-69-8) serves as an alternative salt form to the sulfate salts generated in the GBB process, offering end-users a procurement-ready building block that bypasses the need for in-house salt conversion .

Process chemistry Multicomponent reaction Scale-up

Aurora Kinase Inhibitor Scaffold Optimization: From 250 nM Lead to Picomolar Clinical Candidate

The imidazo[1,2-a]pyrazine core served as the starting point for a highly successful kinase inhibitor optimization campaign. The unoptimized parent imidazo[1,2-a]pyrazine (1) displayed dual Aurora A/B kinase inhibition with a modest cellular IC₅₀ of 250 nM and low aqueous solubility of 5 μM [1]. Structure-based lead optimization guided by X-ray co-crystal structures ultimately yielded the acyclic amino alcohol 12k (SCH 1473759), a picomolar inhibitor of Aurora kinases (Kd Aur A = 0.02 nM, Aur B = 0.03 nM) with dramatically improved cellular potency (phospho-HH3 inhibition IC₅₀ = 25 nM) and intrinsic aqueous solubility of 11.4 mM [1]. This represents a >10,000-fold improvement in target binding affinity and a >2,000-fold improvement in solubility achieved exclusively through substitution onto the imidazo[1,2-a]pyrazine core [1]. SCH 1473759 demonstrated in vivo efficacy and target engagement in human tumor xenograft mouse models following injectable administration [1]. An independent imidazo[1,2-a]pyrazine-based Aurora inhibitor series achieved an oral bioavailability profile with an IC₅₀ of 640 nM against Aurora A, demonstrating that the core scaffold supports both injectable and oral routes of administration depending on the appended substituents [2].

Kinase inhibition Aurora kinase Lead optimization

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-a]pyrazin-3-amine Hydrochloride (CAS 56888-69-8)


Kinase Inhibitor Lead Generation and SAR Library Synthesis via C6-Selective Arylation

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize this building block for its demonstrated regioselective C6-arylation chemistry, which eliminates the need for regioisomer separation during library production [1]. The hydrochloride salt form ensures consistent ionization and solubility in polar aprotic solvents (DMF, DMSO) commonly used in Pd-catalyzed cross-coupling, avoiding the variable reactivity seen with the free base . The scaffold's validated optimization trajectory—from 250 nM Aurora A/B inhibition to picomolar clinical candidates—provides confidence that the core tolerates diverse C6-aryl and C3-amino substituents without compromising drug-like properties [2].

Antiulcer and Gastrointestinal Drug Discovery Requiring Combined Antisecretory and Cytoprotective Profiles

Programs targeting gastric indications where both antisecretory efficacy and cytoprotection are required, and where imidazo[1,2-a]pyridine leads have failed due to toxicity, should substitute the imidazo[1,2-a]pyrazine scaffold. The Sch 32651 precedent demonstrates that the C7 nitrogen atom (pyrazine vs. pyridine) is the critical structural determinant separating a satisfactory combined efficacy–toxicity profile from an unacceptable one [3]. The 3-amino group and the 8-position of the pyrazine ring are the key vectors for introducing the phenylalkoxy and alkyl substituents that conferred the desired pharmacological profile [3].

Process Chemistry Scale-Up Using Pre-Formed Hydrochloride Salt as a GBB Bypass Strategy

For process R&D groups requiring multi-gram to kilogram quantities of 3-aminoimidazo[1,2-a]pyrazine building blocks, procurement of the pre-formed hydrochloride salt (CAS 56888-69-8, ≥97% purity) offers a direct route that bypasses the GBB multicomponent reaction setup, catalyst optimization, and sulfate salt isolation described in the Novartis process . If in-house GBB synthesis is preferred, the documented industrial conditions (BF₃·MeCN, trimethyl orthoformate, CH₂Cl₂, r.t.) provide a validated starting point with yields of 68–95%, significantly exceeding the 67% yield reported for the analogous imidazo[1,2-a]pyridine scaffold under identical conditions .

Physicochemical and Biopharmaceutical Profiling Requiring Defined Salt Stoichiometry

Preformulation and biopharmaceutics groups requiring a heteroaryl amine building block with defined counterion stoichiometry for solubility, dissolution, and permeability classification should select the hydrochloride salt. The measured LogP of 1.69 and TPSA of 56.2 Ų provide critical input parameters for in silico absorption and permeability models . The N-7 protonation behavior unique to the imidazo[1,2-a]pyrazine core (as opposed to imidazo nitrogen protonation in imidazo[1,2-a]pyrimidine) affects the pH-dependent solubility profile and should be factored into salt selection and formulation design [4].

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.